Comparative CYP2D6 and CYP2C19 Inhibition Potency of Desmethylcitalopram Enantiomers
(S)-Desmethyl Citalopram Ethanedioate, as the S-enantiomer of desmethylcitalopram, exhibits a distinct inhibitory profile against key cytochrome P450 enzymes compared to the parent drug. While the parent drug citalopram is a weak inhibitor, its metabolite desmethylcitalopram shows more potent inhibition. Specifically, desmethylcitalopram inhibits CYP2D6 and CYP2C19 with IC50 values of 39.5 μM and 53.5 μM, respectively . In a comparative study, the parent compound escitalopram (S-CT) and its metabolite S-DCT were found to be negligible inhibitors (IC50 > 100 μM) of CYP1A2, -2C9, -2C19, -2E1, and -3A, and only weakly inhibited CYP2D6 (IC50 = 70-80 μM) [1]. This indicates that while the S-enantiomer itself is a weak CYP2D6 inhibitor, the desmethyl metabolite has a more pronounced effect on CYP2D6, which is a crucial consideration for studies involving polypharmacy or metabolic drug interactions.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 70-80 μM (as S-DCT from escitalopram) |
| Comparator Or Baseline | Desmethylcitalopram (racemic): 39.5 μM |
| Quantified Difference | The racemic desmethyl metabolite is approximately twice as potent an inhibitor of CYP2D6 compared to the S-enantiomer alone. |
| Conditions | In vitro enzyme inhibition assays using human liver microsomes and expressed cytochromes. |
Why This Matters
This quantitative difference in CYP inhibition profile is critical for researchers designing drug-drug interaction studies, as the S-enantiomer presents a lower potential for metabolic interference than the racemic metabolite.
- [1] von Moltke LL, Greenblatt DJ, Giancarlo GM, Granda BW, Harmatz JS, Shader RI. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metab Dispos. 2001 Aug;29(8):1102-9. View Source
